molecular formula C9H9ClN2O B2509713 8-Amino-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1780304-03-1

8-Amino-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2509713
CAS No.: 1780304-03-1
M. Wt: 196.63
InChI Key: MPUSIHRAGRETNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63. The purity is usually 95%.
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Scientific Research Applications

Insights from Research Applications

Biological Activities and Therapeutic Targets

  • 8-Hydroxyquinoline and its derivatives have been identified as potent candidates for the treatment of various diseases due to their metal chelation properties. These include anti-cancer, HIV, neurodegenerative disorders, and more. Their synthetic modification aims to develop target-based broad-spectrum drug molecules for several therapeutic targets, mainly anti-proliferative, anti-microbial, anti-fungal, and anti-viral as well as for the treatment of neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Drugs

  • The 8-aminoquinoline analogs, through extensive derivatization programs, have led to the discovery of new drugs like tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. These derivatives have shown reduced toxicity and better efficacy, highlighting their potential as future antiprotozoal drugs (Tekwani & Walker, 2006).

Fluorescent Probes for Zinc Ion Determination

  • The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives has been explored to improve water solubility and cell membrane permeability. These derivatives have been used as tools to detect Zn2+ ions in environmental and biological applications, demonstrating their vast potential as functional receptors for zinc ions, especially for biological applications (Mohamad et al., 2021).

Future Directions

The future directions in the research of compounds similar to “8-Amino-1,2-dihydroquinolin-2-one hydrochloride” include the development of simple, mild, and efficient synthetic methods . The focus is on the synthetic methodology of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems .

Properties

IUPAC Name

8-amino-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSIHRAGRETNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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